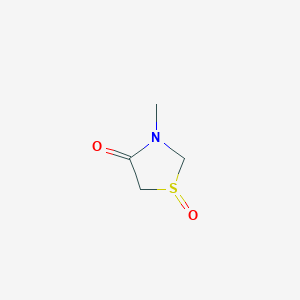

4-Thiazolidinone,3-methyl-,1-oxide(9CI)

Description

Contextual Background of Thiazolidinone Chemistry

Thiazolidinone is a five-membered heterocyclic ring containing a sulfur atom at position 1, a nitrogen atom at position 3, and a carbonyl group, typically at position 4 (known as 4-thiazolidinone). nih.govekb.egresearchgate.netresearchgate.net This core structure is considered a "privileged scaffold" in medicinal chemistry because its derivatives have been found to exhibit a remarkable diversity of pharmacological effects. ekb.eg The versatility of the thiazolidinone ring allows for chemical modifications at positions 2, 3, and 5, enabling the synthesis of a vast library of compounds with tailored biological functions. researchgate.net

The synthesis of 4-thiazolidinones is well-established, with common routes involving the one-pot, three-component condensation of an amine, an aldehyde, and thioglycolic acid. researchgate.net Alternative methods include the reaction of α-halo carboxylic acids with thiourea. researchcommons.org This synthetic accessibility has facilitated extensive research into their therapeutic potential.

The biological significance of the 4-thiazolidinone (B1220212) nucleus is exceptionally broad, with derivatives demonstrating a wide array of activities, as summarized in the table below. ekb.egnih.gov

Table 1: Reported Biological Activities of 4-Thiazolidinone Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Antimicrobial | Effective against various strains of bacteria and fungi. | ekb.egnih.gov |

| Anticancer | Shows cytotoxic effects against numerous cancer cell lines. | ekb.eg |

| Anti-inflammatory | Exhibits activity against inflammatory pathways. | nih.gov |

| Antiviral | Includes activity against viruses such as HIV. | ekb.egresearchgate.net |

| Antidiabetic | Some derivatives, like pioglitazone, are approved drugs for type 2 diabetes. | nih.gov |

| Anticonvulsant | Demonstrates potential in controlling seizures. | nih.gov |

| Antitubercular | Active against Mycobacterium tuberculosis. | ekb.eg |

| Antioxidant | Capable of scavenging free radicals. | nih.gov |

This wide range of biological functions has cemented the 4-thiazolidinone scaffold as a cornerstone in the design and discovery of new drugs. ekb.egresearchgate.net

Significance and Research Trajectory of 4-Thiazolidinone, 3-methyl-, 1-oxide (9CI)

In stark contrast to the extensive research on the broader thiazolidinone class, academic literature on the specific compound 4-Thiazolidinone, 3-methyl-, 1-oxide is exceptionally scarce. This molecule is a derivative of the 4-thiazolidinone core, distinguished by a methyl group at the N-3 position and an oxygen atom bonded to the sulfur, making it a sulfoxide (B87167).

Table 2: Physicochemical Properties of 4-Thiazolidinone, 3-methyl-, 1-oxide (9CI)

| Property | Value |

|---|---|

| CAS Number | 54593-33-0 |

| Molecular Formula | C₄H₇NO₂S |

| Molecular Weight | 133.17 g/mol |

| IUPAC Name | 3-methyl-1-oxido-1λ⁴-thia-3-azacyclopentan-4-one |

| Synonyms | 3-Methyl-4-thiazolidinone 1-oxide, 3-methyl-1,3-thiazolidin-4-one (B14737993) 1-oxide |

A thorough review of scientific databases reveals a near-complete absence of dedicated studies on its synthesis, reactivity, or biological activity. Its existence is primarily documented in chemical catalogs and databases. There are mentions in broader chemical reviews of crystallographic communications on related "1,3-thiazolidin-4-one 1-oxide" structures, but specific research focusing on the 3-methyl derivative is not apparent in readily accessible literature. acs.org

Consequently, the research trajectory for this specific compound is essentially flat. Its significance currently lies not in any demonstrated utility but in its identity as a structurally unique member of a highly significant class of heterocyclic compounds. It represents a specific, yet uninvestigated, point in the vast chemical space of thiazolidinone derivatives.

Current State of Research and Identified Knowledge Gaps

The current state of research on 4-Thiazolidinone, 3-methyl-, 1-oxide (9CI) can be summarized as being at the stage of basic identification. The compound is known, and its fundamental structure is defined, but it remains otherwise uncharacterized in the academic press. This points to a number of significant knowledge gaps that offer clear avenues for future investigation:

Synthesis and Characterization: While general methods for creating 4-thiazolidinones and oxidizing sulfides are known, dedicated synthetic routes optimized for this specific sulfoxide have not been published. Detailed spectroscopic and crystallographic analysis would be required to fully characterize its three-dimensional structure and stereochemistry.

Biological Activity: The most profound knowledge gap is the complete lack of data on its biological profile. Given the broad activities of its parent scaffold, a comprehensive screening of 4-Thiazolidinone, 3-methyl-, 1-oxide is warranted. Investigations could explore its potential as an anticancer, antimicrobial, anti-inflammatory, or antiviral agent. The presence of the sulfoxide group could significantly alter its interaction with biological targets compared to non-oxidized analogues.

Chemical Reactivity: The sulfoxide moiety introduces a chiral center at the sulfur atom and alters the electronic properties of the ring. Research into its reactivity, thermal stability, and potential as a synthetic intermediate for more complex molecules is entirely absent.

Structure-Activity Relationship (SAR) Studies: As no activity has been reported, no SAR studies exist. Future research could place this compound within a larger library of N-alkylated thiazolidinone sulfoxides to probe how the oxidation state of the sulfur and the nature of the N-3 substituent influence biological function.

Structure

3D Structure

Properties

Molecular Formula |

C4H7NO2S |

|---|---|

Molecular Weight |

133.17 g/mol |

IUPAC Name |

3-methyl-1-oxo-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C4H7NO2S/c1-5-3-8(7)2-4(5)6/h2-3H2,1H3 |

InChI Key |

WGULSFYYFXCYJS-UHFFFAOYSA-N |

Canonical SMILES |

CN1CS(=O)CC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Thiazolidinone, 3 Methyl , 1 Oxide 9ci and Its Derivatives

Strategies for Core Ring System Formation

The construction of the 4-thiazolidinone (B1220212) core is a critical step in the synthesis of this class of compounds. Various strategies have been developed, ranging from classical cyclization reactions to more modern multi-component approaches, which offer efficiency and diversity in the resulting products.

Cyclization Reactions Utilizing Thio-organic Precursors (e.g., thioglycolic acid)

A cornerstone in the synthesis of 4-thiazolidinones is the cyclocondensation reaction involving thioglycolic acid. This method typically involves the reaction of an imine with thioglycolic acid. For the synthesis of N-methylated 4-thiazolidinones, the imine is pre-formed from the condensation of an aldehyde and methylamine (B109427). The subsequent reaction with thioglycolic acid proceeds via a nucleophilic attack of the thiol group on the imine carbon, followed by an intramolecular cyclization with the elimination of a water molecule to form the thiazolidinone ring.

The reaction is often carried out in a suitable solvent such as benzene, toluene, or ethanol, and can be facilitated by the use of a Dean-Stark apparatus to remove water and drive the reaction to completion. Catalysts such as anhydrous zinc chloride may also be employed to enhance the reaction rate. This approach is highly versatile, allowing for the introduction of various substituents at the C-2 and C-5 positions of the thiazolidinone ring by selecting the appropriate starting aldehyde.

A general scheme for this reaction is as follows: Step 1: Imine Formation R-CHO + CH₃NH₂ → R-CH=N-CH₃ + H₂O

Step 2: Cyclization with Thioglycolic Acid R-CH=N-CH₃ + HSCH₂COOH → 3-methyl-2-R-4-thiazolidinone + H₂O

This two-step process can often be combined into a one-pot synthesis for improved efficiency.

Multi-component Reaction Approaches

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to construct complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. The synthesis of 4-thiazolidinones is well-suited to MCR strategies.

The versatility of the MCR approach allows for the creation of diverse libraries of 4-thiazolidinone derivatives by simply varying the aldehyde component. This is particularly valuable in medicinal chemistry for the exploration of structure-activity relationships.

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Ref |

| Aldehyde | Methylamine | Thioglycolic acid | Toluene, reflux | 2-Substituted-3-methyl-4-thiazolidinone | nih.gov |

| Aldehyde | Amine | Thioglycolic acid | Fe3O4/SiO2/Salen/Mn/IL MNPs, solvent-free, room temp. | 2,3-Disubstituted-4-thiazolidinone | researchgate.net |

| Aldehyde | Aniline | Thioglycolic acid | nano-CdZr₄(PO₄)₆, ultrasonic irradiation | 2,3-Disubstituted-4-thiazolidinone | researchgate.net |

Functionalization and Derivatization Approaches

Further diversification of the 4-thiazolidinone scaffold can be achieved through functionalization at various positions on the heterocyclic ring. This allows for the fine-tuning of the molecule's properties for specific applications.

Modification at the Thiazolidinone Ring Carbons (C-2, C-5)

The C-5 position of the 4-thiazolidinone ring possesses an active methylene (B1212753) group, making it susceptible to a variety of chemical transformations. The most common modification at this position is the Knoevenagel condensation with aldehydes or ketones. nih.govnih.gov This reaction is typically catalyzed by a base, such as piperidine (B6355638) or sodium acetate (B1210297), and results in the formation of 5-ylidene-4-thiazolidinones. The resulting exocyclic double bond can introduce rigidity into the molecule and serves as a handle for further functionalization.

Functionalization at the C-2 position is primarily achieved by selecting the appropriate aldehyde in the initial ring-forming reaction. The diversity of commercially available aldehydes allows for the introduction of a wide range of substituents at this position, including alkyl, aryl, and heteroaryl groups.

| Position | Reaction Type | Reagents | Product | Ref |

| C-5 | Knoevenagel Condensation | Aldehyde/Ketone, Base (e.g., piperidine) | 5-Ylidene-4-thiazolidinone | nih.govnih.gov |

| C-2 | Cyclocondensation | Various Aldehydes | 2-Substituted-4-thiazolidinone | nih.gov |

N-Substitution Strategies (e.g., N-methylation, N-acylation)

The nitrogen atom at the 3-position of the 4-thiazolidinone ring is a key site for modification. As discussed previously, the introduction of a methyl group at this position is readily achieved by using methylamine as the amine component in a three-component reaction.

For pre-formed 4-thiazolidinones with a proton on the nitrogen atom, N-alkylation can be performed using an alkyl halide in the presence of a base. N-acylation is another common derivatization strategy, which involves the reaction of the N-H group with an acylating agent, such as an acid chloride or anhydride (B1165640), typically in the presence of a base like triethylamine (B128534) or pyridine. This introduces an amide functionality, which can influence the molecule's electronic and steric properties.

Oxidation of the Thiazolidine Sulfur Atom to Sulfoxide (B87167)

The oxidation of the sulfur atom in the thiazolidinone ring to a sulfoxide introduces a chiral center at the sulfur atom, leading to the formation of diastereomers. This transformation can significantly impact the biological activity of the molecule. The synthesis of 4-Thiazolidinone, 3-methyl-, 1-oxide requires a controlled oxidation of the parent 3-methyl-4-thiazolidinone.

Several oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions being crucial for achieving selective oxidation to the sulfoxide without over-oxidation to the sulfone.

Oxone® (potassium peroxymonosulfate) has proven to be a highly effective and selective reagent for the oxidation of N-substituted 4-thiazolidinones to their corresponding sulfoxides. researchgate.net Research by Cannon et al. demonstrated that using 3 equivalents of Oxone® at room temperature allows for the exclusive formation of the sulfoxide. researchgate.net The reaction is typically carried out in a solvent mixture such as methanol/water.

Other commonly used oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂) . researchgate.net The stereoselectivity of the oxidation can be influenced by the steric and electronic nature of the substituents on the thiazolidinone ring. The diastereomers of the resulting sulfoxide can often be separated by chromatographic techniques.

| Oxidizing Agent | Conditions | Product | Selectivity | Ref |

| Oxone® | 3 equivalents, room temperature | Sulfoxide | High for sulfoxide | researchgate.net |

| m-CPBA | Varies | Sulfoxide/Sulfone | Dependent on conditions | researchgate.net |

| H₂O₂/Acetic Acid | Varies | Sulfone | Tends to form sulfone | researchgate.net |

Selective Oxidation Methods and Reagents

The conversion of the sulfide (B99878) linkage in the 3-methyl-4-thiazolidinone ring to a sulfoxide is a critical transformation that necessitates the use of mild and selective oxidizing agents to prevent over-oxidation to the corresponding sulfone. Research into the oxidation of analogous 4-thiazolidinone structures has identified several effective reagents and conditions.

One of the most prominent and selective reagents for this transformation is Oxone®, a potassium triple salt containing potassium peroxymonosulfate (B1194676) (KHSO₅) as the active oxidizing species. nih.govresearchgate.netscispace.com Studies on various 3-aryl-2-phenyl-1,3-thiazolidin-4-ones have demonstrated that Oxone® can selectively oxidize the sulfur atom to a sulfoxide at room temperature. nih.govsemanticscholar.org The selectivity is highly dependent on the reaction conditions, particularly the stoichiometry of the oxidant and the temperature.

Typically, using approximately 3 equivalents of Oxone® at room temperature allows for the exclusive formation of the sulfoxide. nih.govsemanticscholar.org The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) to ensure the complete conversion of the starting sulfide without significant formation of the sulfone byproduct. Increasing the equivalents of Oxone® and elevating the reaction temperature generally leads to the formation of the sulfone. nih.gov

Other oxidizing agents historically used for the oxidation of 4-thiazolidinones include hydrogen peroxide in acetic acid and potassium permanganate (B83412) (KMnO₄). researchgate.net However, these reagents are often less selective than Oxone® and can lead to mixtures of the sulfoxide and sulfone, as well as other side products if not carefully controlled. researchgate.net

Table 1: Comparison of Oxidizing Agents for 4-Thiazolidinone Oxidation

| Oxidizing Agent | Typical Conditions | Selectivity for Sulfoxide | Reference(s) |

|---|---|---|---|

| Oxone® (KHSO₅) | 3 equivalents, Room Temperature | High | nih.govresearchgate.netscispace.comsemanticscholar.org |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid | Moderate to Low | researchgate.net |

Stereocontrol in Sulfoxide Synthesis

The oxidation of the sulfur atom in 3-methyl-4-thiazolidinone introduces a chiral center at the sulfur, leading to the possibility of two enantiomers for 4-thiazolidinone, 3-methyl-, 1-oxide. Achieving stereocontrol in sulfoxide synthesis is a significant area of research in asymmetric synthesis. While specific studies on the stereoselective synthesis of this exact compound are not extensively detailed, general principles of asymmetric sulfide oxidation can be applied.

The primary approaches to inducing stereoselectivity in the oxidation of prochiral sulfides include the use of:

Chiral Oxidizing Agents: Reagents such as chiral N-sulfonyloxaziridines (e.g., Davis oxaziridines) are known to effect the asymmetric oxidation of sulfides to sulfoxides with varying degrees of enantioselectivity. wiley-vch.de

Catalytic Asymmetric Oxidation: This is often the more atom-economical and preferred method. It involves the use of a chiral catalyst, typically a metal complex with a chiral ligand, in the presence of a stoichiometric achiral oxidant. acsgcipr.org

Prominent catalytic systems for asymmetric sulfoxidation include those based on titanium, vanadium, and iron complexes with chiral ligands. wiley-vch.delibretexts.org For instance, the Kagan-Sharpless reagent, a titanium complex with diethyl tartrate, is a well-established system for the asymmetric oxidation of sulfides. scispace.comacsgcipr.org Chiral salen and salan complexes of metals like titanium, iron, and aluminum have also been shown to be effective catalysts for the enantioselective oxidation of sulfides, often using hydrogen peroxide as the terminal oxidant. libretexts.org

The general mechanism for catalytic asymmetric oxidation involves the formation of a chiral metal-peroxo or metal-oxo species, which then transfers an oxygen atom to the sulfide. The chiral environment created by the ligand directs the approach of the sulfide, favoring the formation of one enantiomer of the sulfoxide over the other. acsgcipr.org The choice of chiral ligand, metal center, oxidant, and reaction conditions are all crucial factors in achieving high enantiomeric excess (ee). scispace.comwiley-vch.de

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles to the synthesis of 4-thiazolidinone derivatives aims to reduce the environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Microwave-Assisted Synthesis:

A significant advancement in the sustainable synthesis of the 4-thiazolidinone core is the use of microwave irradiation. acsgcipr.orglibretexts.orgsemanticscholar.org Conventional methods for synthesizing 4-thiazolidinones often require long reaction times and the use of high-boiling-point solvents with continuous water removal. researchgate.net Microwave-assisted synthesis offers several advantages:

Reduced Reaction Times: Reactions that may take several hours under conventional heating can often be completed in minutes. libretexts.org

Higher Yields: Microwave irradiation can lead to improved reaction yields and cleaner product profiles. libretexts.org

Solvent-Free or Reduced Solvent Conditions: In some cases, microwave-assisted syntheses can be performed under solvent-free conditions, reducing the use of volatile organic compounds (VOCs).

For example, the cyclization of thiosemicarbazones with chloroacetic acid to form 4-thiazolidinones has been shown to be more efficient under microwave irradiation compared to conventional heating, resulting in better yields, shorter reaction times, and the avoidance of side products. libretexts.org Three-component reactions of an amine, an aldehyde, and thioglycolic acid are also amenable to microwave-assisted conditions, providing a rapid and efficient route to the 4-thiazolidinone scaffold. semanticscholar.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 4-Thiazolidinones

| Parameter | Conventional Heating | Microwave Irradiation | Reference(s) |

|---|---|---|---|

| Reaction Time | Hours to Days | Minutes | libretexts.org |

| Yield | Moderate to Good | Good to Excellent | libretexts.orgsemanticscholar.org |

| Solvent Use | Often requires high-boiling solvents | Can be reduced or eliminated |

| Side Products | More prevalent | Often minimized | libretexts.org |

Other Green Approaches:

Beyond microwave synthesis, other green chemistry strategies are being explored for the synthesis of 4-thiazolidinones. These include the use of heterogeneous catalysts that can be easily recovered and reused, and the use of more environmentally benign solvents like water or deep eutectic solvents. wiley-vch.de The development of one-pot, multi-component reactions also aligns with green chemistry principles by reducing the number of synthetic steps and purification stages, thereby minimizing waste generation.

Chemical Reactivity, Mechanistic Pathways, and Transformations of 4 Thiazolidinone, 3 Methyl , 1 Oxide 9ci

Reactions Involving the Sulfoxide (B87167) Group

The sulfoxide moiety is a key center of reactivity in 4-Thiazolidinone (B1220212), 3-methyl-, 1-oxide, rendering the adjacent carbon atoms susceptible to a variety of transformations. Its ability to act as a leaving group precursor, as well as its capacity for both reduction and further oxidation, defines a significant portion of the molecule's chemical profile.

Pummerer-Type Rearrangements and Related Eliminations (Based on sulfoxide general reactivity)

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an alpha-hydrogen. wikipedia.org It transforms an alkyl sulfoxide into an α-acyloxy-thioether upon treatment with an activating agent, typically an acid anhydride (B1165640) like acetic anhydride (Ac₂O). wikipedia.org For 4-Thiazolidinone, 3-methyl-, 1-oxide, the reaction is initiated by the O-acylation of the sulfoxide oxygen. This is followed by the elimination of a proton from an adjacent carbon (C-2 or C-5), leading to the formation of a reactive sulfonium (B1226848) (thionium) ion intermediate. nih.govmanchester.ac.uk This electrophilic intermediate is then trapped by a nucleophile, which is often the acetate (B1210297) anion generated in the first step. wikipedia.org

The general mechanism can be summarized as:

Activation: Acylation of the sulfoxide oxygen by acetic anhydride.

Elimination: Abstraction of an alpha-proton by a base (acetate) to form a thionium (B1214772) ion.

Nucleophilic Trapping: Attack of a nucleophile at the carbon of the carbon-sulfur double bond to yield the final product. wikipedia.org

The activated thionium ion is a potent electrophile and can be intercepted by various intermolecular and intramolecular nucleophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. wikipedia.org Depending on which alpha-proton is removed (from C-2 or C-5), different isomeric products can be formed. The regioselectivity of this step is influenced by the acidity of the protons and steric factors within the molecule. The presence of the carbonyl group at C-4 is expected to increase the acidity of the C-5 protons, potentially favoring rearrangement at that position.

Table 1: Potential Products of Pummerer-Type Reaction of 4-Thiazolidinone, 3-methyl-, 1-oxide This table is based on the general reactivity of sulfoxides in the Pummerer rearrangement.

| Activating Agent | Nucleophile | Potential Product(s) |

|---|---|---|

| Acetic Anhydride | Acetate (internal) | 5-Acetoxy-3-methyl-4-thiazolidinone and/or 2-Acetoxy-3-methyl-4-thiazolidinone |

| Trifluoroacetic Anhydride (TFAA) | Trifluoroacetate | 5-(Trifluoroacetoxy)-3-methyl-4-thiazolidinone and/or 2-(Trifluoroacetoxy)-3-methyl-4-thiazolidinone |

| Acetic Anhydride | Benzene (external) | 5-Phenyl-3-methyl-4-thiazolidinone and/or 2-Phenyl-3-methyl-4-thiazolidinone |

| Acetic Anhydride | Water (hydrolysis) | 5-Hydroxy-3-methyl-4-thiazolidinone and/or 2-Hydroxy-3-methyl-4-thiazolidinone |

Reduction and Further Oxidation Reactions

The sulfur atom in the sulfoxide group exists in an intermediate oxidation state, allowing for both reduction to a sulfide (B99878) and oxidation to a sulfone.

Oxidation: The sulfoxide can be readily oxidized to the corresponding sulfone, 4-Thiazolidinone, 3-methyl-, 1,1-dioxide. This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The oxidation of 2,3-disubstituted 4-thiazolidinones to yield sulfones is a known transformation. researchgate.net

Reduction: Conversely, the sulfoxide group can be reduced back to the parent sulfide, 3-methyl-4-thiazolidinone. A variety of reducing agents are effective for this purpose, with the choice of reagent often depending on the presence of other sensitive functional groups. Common reagents include phosphorus-based compounds like phosphorus trichloride (B1173362) or metal-based systems such as titanium(IV) chloride with sodium iodide.

Table 2: Oxidation and Reduction of the Sulfoxide Group

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation | Hydrogen Peroxide/Acetic Acid | 4-Thiazolidinone, 3-methyl-, 1,1-dioxide |

| Oxidation | m-CPBA | 4-Thiazolidinone, 3-methyl-, 1,1-dioxide |

| Reduction | Phosphorus Trichloride (PCl₃) | 3-Methyl-4-thiazolidinone |

| Reduction | Titanium(IV) Chloride/Sodium Iodide (TiCl₄/NaI) | 3-Methyl-4-thiazolidinone |

Reactivity of the Carbonyl Group (C-4)openacessjournal.comnih.gov

The amide carbonyl group at the C-4 position significantly influences the reactivity of the adjacent C-5 methylene (B1212753) group and can itself participate in certain reactions, although its electrophilicity is attenuated by the adjacent nitrogen atom.

Nucleophilic Additions and Condensation Reactionsnih.gov

The C-4 carbonyl group is part of an amide linkage, which makes it less electrophilic and less susceptible to nucleophilic addition than a ketone or aldehyde carbonyl. The lone pair of electrons on the adjacent nitrogen atom delocalizes into the carbonyl group, reducing its partial positive charge. Consequently, reactions like Grignard additions or simple hydride reductions that selectively target the carbonyl group without affecting other parts of the molecule are challenging. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the amide carbonyl and the sulfoxide group.

Enolization and Reactions at Alpha-Carbons (C-5)nih.gov

The most significant consequence of the C-4 carbonyl group is the activation of the adjacent methylene group at C-5. The protons on C-5 are rendered acidic due to the electron-withdrawing effect of the carbonyl group, which stabilizes the resulting carbanion (enolate) through resonance. This acidity allows 4-thiazolidinone derivatives to readily undergo a variety of base-catalyzed reactions at the C-5 position. nih.govresearchgate.net

The most prominent of these reactions is the Knoevenagel condensation. nih.govmdpi.com In the presence of a base such as piperidine (B6355638) or sodium acetate, the enolate of 4-Thiazolidinone, 3-methyl-, 1-oxide can act as a nucleophile, attacking the carbonyl carbon of various aldehydes and ketones. mdpi.comnih.gov The initial adduct then undergoes dehydration to yield a 5-ylidene-4-thiazolidinone derivative. This reaction is a versatile method for introducing substituents at the C-5 position. mdpi.comnih.gov The active methylene group can also react with other electrophiles, such as aryl-diazonium salts, to form arylhydrazone products. nih.gov

Table 3: Representative Knoevenagel Condensation Reactions at C-5 This table is based on the general reactivity of the C-5 methylene group in 4-thiazolidinones.

| Electrophile (Aldehyde/Ketone) | Base Catalyst | Product |

|---|---|---|

| Benzaldehyde | Piperidine | 5-Benzylidene-3-methyl-4-thiazolidinone, 1-oxide |

| 4-Methoxybenzaldehyde | Sodium Acetate | 5-(4-Methoxybenzylidene)-3-methyl-4-thiazolidinone, 1-oxide |

| Acetone | Piperidine | 5-Isopropylidene-3-methyl-4-thiazolidinone, 1-oxide |

| Isatin | Triethylamine (B128534) | 5-(2-Oxoindolin-3-ylidene)-3-methyl-4-thiazolidinone, 1-oxide |

Ring-Opening and Rearrangement Reactions

The 4-thiazolidinone ring, while generally stable, can undergo cleavage under specific conditions. The presence of multiple heteroatoms and functional groups provides several potential sites for ring-opening reactions, which can be initiated by hydrolysis, reduction, or other chemical transformations.

For instance, strong alkaline or acidic hydrolysis can lead to the cleavage of the amide bond between N-3 and C-4. researchgate.net Similarly, certain reductive conditions may cause cleavage of the thioether bond between the sulfur atom and C-2. researchgate.net The stability of the ring in 4-Thiazolidinone, 3-methyl-, 1-oxide may be further influenced by the sulfoxide group. Under acidic or thermal conditions, intermediates formed from the sulfoxide, such as the thionium ions seen in the Pummerer rearrangement, could potentially trigger more complex rearrangements or fragmentation of the heterocyclic ring system. The specific pathways would depend heavily on the reaction conditions and the nature of any other reagents present.

Acid-Base Properties and Protonation/Deprotonation Equilibria

A thorough review of available scientific literature and chemical databases reveals a significant gap in the documented acid-base properties of 4-Thiazolidinone, 3-methyl-, 1-oxide (9CI) . To date, specific experimental or computational data regarding its pKa values, protonation and deprotonation sites, and the corresponding equilibria remains largely uncharacterized in publicly accessible research.

The broader class of 4-thiazolidinones has been extensively studied for their synthesis and biological activities. However, the introduction of a sulfoxide group at the 1-position and a methyl group at the 3-position introduces unique electronic and steric factors that would significantly influence the molecule's acidity and basicity compared to the parent 4-thiazolidinone structure.

In principle, the potential sites for protonation on 4-Thiazolidinone, 3-methyl-, 1-oxide (9CI) would include the oxygen atom of the sulfoxide group and the oxygen atom of the carbonyl group. The lone pair of electrons on the nitrogen atom is part of the amide functionality and is generally less available for protonation due to resonance delocalization with the adjacent carbonyl group.

Deprotonation would likely occur at the methylene (C5) position adjacent to the carbonyl group, as the resulting carbanion would be stabilized by resonance with the C=O double bond. The acidity of these protons would be influenced by the electron-withdrawing nature of both the carbonyl and sulfoxide groups.

Without experimental data, any discussion of the specific pKa values or the predominant species in solution under varying pH conditions would be speculative. Further research, including spectroscopic titrations, potentiometric measurements, or high-level computational studies, is required to elucidate the acid-base chemistry of this particular compound.

Despite a comprehensive search for spectroscopic and structural data on the chemical compound 4-Thiazolidinone, 3-methyl-, 1-oxide (9CI) , no specific experimental research findings, such as detailed NMR or mass spectrometry data, are available in the public domain.

The search yielded extensive information on the broader class of 4-thiazolidinone derivatives, including various synthetic methods and general spectroscopic characteristics for differently substituted molecules. However, specific multi-dimensional NMR analyses, conformational studies, dynamic NMR data, high-resolution mass spectrometry results, or tandem mass spectrometry fragmentation pathways for the requested compound, "4-Thiazolidinone, 3-methyl-, 1-oxide," could not be located.

The presence of the 1-oxide (sulfoxide) functional group and the 3-methyl substituent creates a unique chemical entity whose specific spectroscopic properties cannot be accurately extrapolated from general 4-thiazolidinone data. Generating an in-depth and scientifically accurate article as per the requested outline is not possible without published research dedicated to this particular compound.

Therefore, the detailed sections on advanced spectroscopic and structural elucidation for 4-Thiazolidinone, 3-methyl-, 1-oxide (9CI) cannot be completed at this time due to the absence of available scientific literature and data.

In Depth Spectroscopic and Structural Elucidation of 4 Thiazolidinone, 3 Methyl , 1 Oxide 9ci

X-ray Crystallography and Solid-State Structure (Standard method for structural determination)

No specific X-ray crystallographic data, such as unit cell parameters, space group, or detailed bond lengths and angles, for 4-Thiazolidinone (B1220212), 3-methyl-, 1-oxide (9CI) has been found in the searched literature. While the crystal structure of a related compound, trans-2,3-bis(4-chlorophenyl)-1,3-thiazolidin-4-one 1-oxide, has been reported, this information cannot be directly extrapolated to the title compound due to the significant structural differences. researcher.lifenih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Detailed experimental Infrared (IR) and Raman spectra for 4-Thiazolidinone, 3-methyl-, 1-oxide (9CI) are not available in the reviewed literature. While general vibrational frequencies for the 4-thiazolidinone core have been discussed in the context of various derivatives, specific data for the 1-oxide, particularly the characteristic S=O stretching frequency, is absent. wisdomlib.orgnih.govnih.govrsc.orgmdpi.commdpi.com

Chiroptical Spectroscopy (ORD/CD) for Absolute Configuration Determination (If chiral at sulfur)

The oxidation of the sulfur atom in the 4-thiazolidinone ring to a sulfoxide (B87167) introduces a stereocenter, rendering the molecule chiral. illinois.edu However, no experimental data from Optical Rotatory Dispersion (ORD) or Circular Dichroism (CD) spectroscopy for 4-Thiazolidinone, 3-methyl-, 1-oxide (9CI) has been found. Such data would be essential for determining the absolute configuration of the chiral sulfur atom. General principles of chiroptical spectroscopy for sulfoxides are well-established, but their application to this specific molecule requires experimental measurement. nih.govuantwerpen.bewiley-vch.dersc.org

Due to the absence of this fundamental data, the generation of an in-depth and scientifically accurate article as per the user's request is not possible. Further experimental research would be required to elucidate the structural and spectroscopic properties of 4-Thiazolidinone, 3-methyl-, 1-oxide (9CI).

Theoretical and Computational Chemistry of 4 Thiazolidinone, 3 Methyl , 1 Oxide 9ci

Quantum Chemical Calculations of Electronic Structure (e.g., HOMO-LUMO, charge distribution)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure of 4-thiazolidinone (B1220212) derivatives. jmchemsci.comresearchgate.nettandfonline.com These methods provide a detailed picture of electron distribution and orbital energies, which are crucial for understanding a molecule's stability and reactivity.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Computational studies on 4-thiazolidinone derivatives consistently use DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d,p)), to optimize molecular geometries and calculate electronic properties. jmchemsci.comresearchgate.net These calculations reveal how different substituents on the thiazolidinone ring influence the electronic landscape of the molecule. For example, electron-withdrawing or -donating groups can significantly alter the HOMO-LUMO gap and the charge distribution across the molecule.

Table 1: Example HOMO-LUMO Energies and Derived Electronic Properties for 4-Thiazolidinone Derivatives This table presents illustrative data from computational studies on various derivatives to demonstrate the application of these calculations. The specific values are dependent on the derivative's structure and the computational method used.

| Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| (4-fluorophenyl)-2-(1H-indol-3-yl)thiazolidin-4-one | -8.911 | -4.408 | 4.503 | Gaussian Program |

| (4-(dimethylamino)phenyl)-2-(1H-indol-3-yl)thiazolidin-4-one | -8.313 | -3.918 | 4.395 | Gaussian Program |

Conformational Analysis and Potential Energy Surfaces

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis of the 4-thiazolidinone ring is therefore essential for understanding its interactions with biological systems. Computational methods, especially DFT, are employed to explore the potential energy surface of these molecules to identify stable conformers (energy minima) and the energy barriers between them. nih.govmdpi.com

Studies on substituted 4-thiazolidinones have revealed the conformational flexibility of the five-membered ring. The analysis often involves rotating specific dihedral angles and performing geometry optimization for each resulting structure to map out the energy landscape. nih.govmdpi.com For instance, in a detailed study of two 5-substituted thiazolidin-4-one derivatives (referred to as DKI39 and DKI40), researchers used DFT calculations to identify multiple conformers. nih.govresearchgate.net They characterized these conformers based on the relative energies and the values of key dihedral angles, distinguishing between exo and endo isomers. nih.gov The calculations showed that for both molecules, the exo isomer was lower in energy than the endo isomer, with the global minimum structures having specific Z/E configurations for their double bonds. nih.govresearchgate.net

These computational findings are often validated by experimental techniques like 2D-NMR (e.g., NOESY), where through-space correlations can confirm the relative positions of protons, and thus the molecule's conformation in solution. nih.govmdpi.com Agreement between DFT results and NMR measurements provides a high degree of confidence in the determined three-dimensional structure. nih.govresearchgate.net

Table 2: Example of Calculated Relative Energies and Dihedral Angles for Conformers of a 5-Substituted Thiazolidin-4-one Derivative (DKI39 exo) This table is based on data from a study on specific derivatives and illustrates the type of information obtained from conformational analysis. nih.gov

| Conformer | Relative Energy (ΔE) (kcal/mol) | Dihedral Angle τ1 (°) | Dihedral Angle τ2 (°) | Dihedral Angle τ3 (°) |

|---|---|---|---|---|

| DKI39ex_1 | 0.00 | -179.9 | 179.9 | -179.9 |

| DKI39ex_4 | 1.54 | -0.1 | 179.9 | -179.9 |

Computational Studies of Reaction Mechanisms and Transition States (e.g., DFT, transition state theory)

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing researchers to study pathways that may be difficult to observe experimentally. For 4-thiazolidinone systems, DFT calculations are used to map out reaction coordinates, identify transition states (the highest energy point along a reaction pathway), and calculate activation energies. nih.govmdpi.com

An example of such a study is the investigation of isomerization paths in 5-substituted thiazolidin-4-ones. nih.govmdpi.com By computationally rotating key dihedral angles, researchers can model the transition from one conformer to another. The transition state for each step is located, and its energy is calculated. The energy difference between the reactant and the transition state gives the activation energy barrier for that particular isomerization. High energy gaps (e.g., larger than 20 kcal/mol) between isomers suggest that the isomerization process is difficult, and only one conformation is likely to be dominant under normal conditions. nih.gov This information is crucial for understanding the stability of different isomers and predicting the outcomes of chemical reactions. nih.govmdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which serves as a valuable aid in the structural characterization of newly synthesized compounds. For 4-thiazolidinone derivatives, DFT calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts and infrared (IR) vibrational frequencies. nih.govnih.govresearchgate.net

The predicted spectra are then compared with experimental data. A strong correlation between the calculated and observed spectra provides powerful evidence for the proposed chemical structure. nih.gov For instance, calculated ¹H NMR chemical shifts for protons on the thiazolidinone ring and its substituents can help in the unambiguous assignment of signals in the experimental spectrum. nih.govresearchgate.net Similarly, calculated vibrational frequencies can be matched to the peaks in an experimental IR spectrum. It is common practice to apply a scaling factor to the calculated harmonic frequencies to correct for theoretical inaccuracies and achieve better agreement with experimental results. researchgate.net

The integration of computational prediction with experimental data is particularly powerful. In the conformational analysis of thiazolidinone derivatives, for example, DFT calculations were used alongside 2D-NMR experiments (COSY, HSQC, HMBC, and NOESY) to definitively assign the structure and conformation of the molecules. nih.govmdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions in Mechanistic Studies

To understand the biological activity of 4-thiazolidinone derivatives, computational techniques like molecular docking and molecular dynamics (MD) simulations are indispensable. nih.govjocpr.comacs.orgresearchgate.net These methods are used to predict and analyze how a small molecule (ligand), such as a 4-thiazolidinone derivative, binds to a biological macromolecule (target), typically a protein or enzyme.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target to form a stable complex. nih.govresearchgate.net Docking algorithms sample a large number of possible conformations and orientations of the ligand within the active site of the target, scoring them based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, van der Waals forces). nih.gov Software like AutoDock and MOE are frequently used for these studies. nih.govjocpr.comresearchgate.net The results, often expressed as a binding energy or docking score, indicate the affinity of the ligand for the target. Lower binding energies typically suggest a more stable interaction. Docking studies on various 4-thiazolidinone derivatives have been performed against numerous targets, including VEGFR-2, bacterial MurB enzyme, and human serum albumin, to rationalize their observed biological activities. nih.govjocpr.comacs.org

Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction. Starting from a docked pose, MD simulations model the movement of every atom in the system over time, offering insights into the stability of the binding pose, the flexibility of the ligand and protein, and the specific interactions that persist over the simulation period.

Table 3: Example of Molecular Docking Results for Thiazolidin-4-one Derivatives Against Various Protein Targets This table summarizes representative findings from docking studies on different derivatives to illustrate the application of the technique. nih.gov

| Derivative | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interactions Observed |

|---|---|---|---|

| DKI39 | Triazoloquinazolines (2Y0J) | -10.7 | Hydrogen bonds with ILE682, GLN716; π-π interactions with PHE719, TYR683 |

| DKI39 | mglur3 (5CNK) | -10.4 | Hydrogen bonds with ARG68, ARG277; π-π interaction with TYR222 |

| DKI40 | Jak3 (5TTV) | -9.8 | Hydrogen bond with LEU905; π-π interaction with PHE958 |

| DKI40 | Acetylcholinesterase (4EY7) | -11.8 | Hydrogen bond with SER125; π-π interaction with TRP286 |

Mechanistic Investigations of Biological Activities of 4 Thiazolidinone, 3 Methyl , 1 Oxide 9ci and Its Analogues Non Clinical

Enzyme Inhibition Studies: Molecular Mechanisms

Analogues of 4-Thiazolidinone (B1220212), 3-methyl-, 1-oxide (9CI) have been extensively studied as inhibitors of various enzymes critical to pathological processes. The molecular mechanisms of this inhibition often involve specific binding interactions within the enzyme's active site, leading to the modulation of its catalytic activity.

Kinase/Protease Inhibition Mechanisms

The 4-thiazolidinone scaffold has been incorporated into molecules designed to target specific kinases and proteases involved in cell cycle regulation and tissue remodeling.

Kinase Inhibition: Certain 4-thiazolidinone derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. rsc.org One such compound demonstrated CDK2 inhibitory activity with an IC50 value of 0.63 µM and was shown to induce apoptosis in the MCF-7 breast cancer cell line. rsc.org Further studies on pyridine-thiazolidin-4-one hybrids revealed their potential as dual inhibitors of CDK2 and Glycogen Synthase Kinase 3β (GSK3β). rsc.org Specific analogues in this series showed more potent inhibitory activity against the CDK2/cyclin A complex than the reference inhibitor, roscovitine. rsc.org Molecular modeling suggests that these compounds can bind to the ATP binding site of CDKs, forming hydrogen bonds with key residues. nih.gov

Protease Inhibition: Analogues of 4-thiazolidinone have demonstrated significant inhibitory activity against matrix metalloproteinases (MMPs), which are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. researchgate.net A series of 2-(1,2-benzothiazol-3-yl)-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)propanamides were synthesized and evaluated as MMP-9 inhibitors. nih.govnih.gov The inhibitory potency was highly dependent on the substituent on the phenyl ring at the C2 position of the thiazolidinone core. nih.govmdpi.com Compounds featuring hydrophilic and hydrogen-bond-forming groups, such as hydroxyl (-OH) and carboxyl (-COOH), exhibited the highest activity. nih.govmdpi.com Notably, the derivative bearing a 4-carboxyphenyl substituent was a highly potent MMP-9 inhibitor, with an IC50 value of 40 nM. researchgate.netnih.govnih.govmdpi.compreprints.orgresearchgate.net In contrast, analogues with less hydrophilic or lipophilic substituents were found to be 22 to 550 times less potent. nih.govmdpi.com

More recently, thiazolidine-4-one derivatives have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. mdpi.com Mechanistic studies suggest the thiazolidinone scaffold acts as a mimic of the glutamine (Gln) residue of the natural substrate. mdpi.com The binding is further stabilized by π-π stacking interactions between a nitro-substituted aromatic portion of the inhibitor and the catalytic His-41 residue of the protease. mdpi.com

| Compound Analogue | Substituent at C2 of 4-Thiazolidinone Ring | MMP-9 IC50 (µM) |

| 23 | 4-Carboxyphenyl | 0.04 |

| 22 | 4-Hydroxyphenyl | 0.30 |

Inhibition of Microbial Enzymes (e.g., MurB)

4-Thiazolidinones have been identified as novel inhibitors of the bacterial enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB). nih.govnih.govmdpi.com MurB is a key enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. researchgate.net The inhibitory mechanism of 4-thiazolidinones is based on their ability to act as diphosphate (B83284) mimics. mdpi.comresearchgate.net This allows them to be recognized by the enzyme's active site, interfering with the binding of the natural substrate, UDP-N-acetylglucosamine. researchgate.net Docking studies have been performed to explore the potential binding modes of these compounds at the MurB protein of S. aureus. rsc.org

Carbonic Anhydrase IX (CA IX) Inhibition

Derivatives of 4-thiazolidinone have been investigated as inhibitors of human carbonic anhydrases (hCAs), including the tumor-associated isoform CA IX, which plays a role in pH regulation and tumorigenesis in hypoxic tumors. nih.gov A notable feature of some of these inhibitors is the absence of the classical sulfonamide zinc-binding group, suggesting a mechanism of action that does not involve direct coordination with the active site zinc ion. nih.gov

Coumarin-thiazolidinedione hybrids represent another class of CA IX inhibitors. researchgate.net These molecules are believed to act as prodrugs; the coumarin (B35378) ring undergoes hydrolysis by the esterase activity of the carbonic anhydrase to form a 2-hydroxycinnamic acid derivative. researchgate.net This product then binds within the enzyme's active site, occluding the entrance and blocking its function. researchgate.net This class of inhibitors has shown high selectivity for the tumor-associated isoforms hCA IX and XII over the off-target cytosolic isoforms hCA I and II. researchgate.net

| Compound Analogue | Target Isoform | Inhibition Constant (Kᵢ) (µM) |

| Coumarin Hybrid 10a | hCA IX | 0.93 |

| Coumarin Hybrid 10h | hCA IX | 0.48 |

| Coumarin Hybrid 11a | hCA IX | 0.88 |

| Coumarin Hybrid 11b | hCA IX | 0.82 |

| Coumarin Hybrid 11c | hCA IX | 0.86 |

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition

A series of 4-thiazolidinone derivatives have been identified as novel inhibitors of human dihydroorotate dehydrogenase (hDHODH), the rate-limiting enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.govresearchgate.net This pathway is crucial for the proliferation of rapidly dividing cells, making hDHODH an attractive therapeutic target. researchgate.net Structure-activity relationship (SAR) studies and binding mode analysis have provided insight into their mechanism. nih.govresearchgate.net Molecular docking revealed that the binding mode of these 4-thiazolidinone derivatives differs from that of classical inhibitors. nih.gov The thiazolidinone fragment is positioned at the exterior of the binding pocket. nih.gov The inhibitory activity is maintained through key interactions, including a hydrogen bond with the amino acid residue Tyr38 and a water-mediated hydrogen bond with Ala55. nih.govresearchgate.net The presence of a cyano substitution and an ester structure on the thiazolidinone scaffold, along with hydrophobic substitutions on an associated phenyl group, are favorable for improving inhibitory activity. researchgate.net

| Compound Analogue | hDHODH IC50 (µM) |

| Compound 31 | 1.12 |

| Compound 26 | 1.75 |

| Biphenyl Series Cmpd 9 | 1.32 |

| Amide Series Cmpd 37 | 1.45 |

Alpha-Amylase & Alpha-Glucosidase Inhibition

Thiazolidinone-based derivatives have been synthesized and evaluated as inhibitors of α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion and glucose absorption. preprints.orgnih.gov Inhibition of these enzymes can help control postprandial hyperglycemia. researchgate.netpreprints.org Studies on various hybrid molecules, such as those incorporating benzothiazole (B30560) or indole (B1671886) moieties, have shown potent dual inhibitory activity. preprints.orgnih.gov

Kinetic analyses of some β-carboline hydrazone hybrids revealed that they act as competitive-type inhibitors of α-amylase and noncompetitive-type inhibitors of α-glucosidase. mdpi.com Structure-activity relationship studies have highlighted the importance of substituents on the phenyl ring. preprints.orgnih.gov For instance, the presence and position of fluoro groups can significantly enhance inhibitory potential, possibly by improving interaction with the enzyme's active site through hydrogen bonding. preprints.orgnih.gov Similarly, hydroxyl and chloro groups on the phenyl ring also contribute to potent inhibition. preprints.org

| Compound Series | Analogue | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |

| Thiazolidinone-Benzothiazole | 4 | 2.40 ± 0.70 | 3.50 ± 0.70 |

| Thiazolidinone-Benzothiazole | 5 | 2.30 ± 0.05 | 4.80 ± 0.10 |

| Thiazolidinone-Benzothiazole | 6 | 2.10 ± 0.70 | 3.20 ± 0.70 |

| Thiazolidinone-Indole | 4 | 1.80 ± 0.70 | 2.70 ± 0.70 |

| Thiazolidinone-Indole | 5 | 1.50 ± 0.05 | 2.40 ± 0.10 |

| Thiazolidine-2,4-dione | C23 | - | 0.52 ± 0.06 |

Note: Some compounds were evaluated for only one of the two enzymes.

Receptor Binding and Signaling Pathway Modulation

Beyond direct enzyme inhibition, 4-thiazolidinone analogues can exert their biological effects by modulating receptor binding and intracellular signaling pathways, notably those involving Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and Nuclear Factor-kappa B (NF-κB).

PPAR-γ Agonists: The 4-thiazolidinone core is a key feature of the thiazolidinedione (TZD) class of drugs, which are known agonists of PPAR-γ. jscholarpublishers.com PPAR-γ is a nuclear receptor that acts as a transcription factor regulating genes involved in glucose and lipid metabolism, as well as inflammation and cell cycle control. mdpi.com Non-clinical studies have confirmed that novel 4-thiazolidinone derivatives can act as PPAR-γ agonists. nih.gov The activation of PPAR-γ by these compounds can trigger downstream biological effects. For instance, the cytotoxic and pro-apoptotic actions of certain anticancer 4-thiazolidinone derivatives in squamous carcinoma cells have been shown to be dependent on the PPAR-γ pathway. nih.gov Gene silencing experiments revealed that knocking down PPAR-γ protected the cancer cells from the cytotoxic effects of these compounds. nih.gov In another study, a thiazolidinedione derivative was found to significantly increase PPAR-γ gene expression by 2.56-fold compared to a standard drug.

NF-κB Pathway Modulation: The NF-κB signaling pathway is a central regulator of inflammation, immune responses, and cell survival. Several studies have demonstrated that 4-thiazolidinone derivatives can modulate this pathway. In models using LPS-induced macrophages, certain derivatives were found to inhibit the expression of inflammatory mediators by suppressing NF-κB activation. Mechanistically, this involves preventing the translocation of the NF-κB heterodimer to the nucleus, thereby blocking the transcription of target pro-inflammatory genes.

Research on ciminalum-4-thiazolidinone hybrids in human fibroblasts showed a significant decrease in both NF-κB gene and protein expression, indicating a direct impact on the inhibition of inflammation. A reciprocal relationship between PPAR-γ and NF-κB has also been observed, where activation of PPAR-γ by a 4-thiazolidinone derivative led to a simultaneous decrease in NF-κB mRNA expression in A549 lung carcinoma cells. Furthermore, specific 4-thiazolidinone derivatives have been shown to reduce NF-κB levels in stimulated keratinocytes by up to 50%, highlighting their potential to interfere with upstream inflammatory events.

Based on a comprehensive search of publicly available scientific literature, there is insufficient specific data on the chemical compound "4-Thiazolidinone, 3-methyl-, 1-oxide (9CI)" to generate the detailed article as requested.

The available research focuses extensively on the broader class of 4-thiazolidinone derivatives. This body of work describes various biological activities and mechanisms for different analogues within this class. For instance, some 4-thiazolidinone derivatives have been investigated for their potential to inhibit the bacterial enzyme MurB, a component of the peptidoglycan biosynthesis pathway. nih.gov Others have been studied for their anticancer properties, which can involve the induction of apoptosis through pathways like caspase activation and the production of reactive oxygen species (ROS), as well as causing cell cycle arrest. nih.govmdpi.com

However, these findings are associated with different, often more complex, 4-thiazolidinone-based molecules. It is a core principle of medicinal chemistry that small structural changes to a molecule, such as the addition or modification of functional groups, can dramatically alter its biological activity and mechanism of action. Therefore, attributing the general findings for the entire 4-thiazolidinone class to the specific, individual compound "4-Thiazolidinone, 3-methyl-, 1-oxide (9CI)" would be scientifically inaccurate and speculative.

To fulfill the request with the required level of scientific accuracy and strict adherence to the specified outline, detailed mechanistic studies (non-clinical) focusing solely on "4-Thiazolidinone, 3-methyl-, 1-oxide (9CI)" are necessary. Such specific studies were not found during the literature search. Consequently, the creation of a scientifically robust article that adheres to the user's explicit instructions is not possible at this time.

Structure-Activity Relationship (SAR) at the Molecular Level for Mechanistic Elucidation

The biological activity of 4-thiazolidinone derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring. Understanding the structure-activity relationship (SAR) at the molecular level is crucial for elucidating the mechanism of action and for the rational design of more potent and selective analogues. For 4-Thiazolidinone, 3-methyl-, 1-oxide (9CI) and its analogues, the SAR can be analyzed by considering the contributions of the core 4-thiazolidinone scaffold and the specific substituents at the N-3 and S-1 positions.

The 4-thiazolidinone ring itself is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. nih.govresearchgate.net The presence of a carbonyl group at position 4, a nitrogen atom at position 3, and a sulfur atom at position 1 are key features for its diverse pharmacological activities. nih.gov Modifications at positions 2, 3, and 5 of the ring have been extensively explored to modulate the biological profile of these compounds. nih.gov

The introduction of a methyl group at the N-3 position of the 4-thiazolidinone ring can significantly influence its biological activity. This substitution can affect the compound's lipophilicity, steric profile, and ability to form hydrogen bonds. Generally, N-alkylation can enhance the compound's penetration through biological membranes. In some series of 4-thiazolidinone derivatives, the presence of an N-alkyl group, such as a methyl group, has been associated with enhanced antimicrobial activity. researchgate.netwisdomlib.org The methyl group is considered an electron-donating group, which can modulate the electronic properties of the entire molecule and potentially influence its interaction with target proteins. researchgate.net

The combination of both the 3-methyl and 1-oxide functionalities in 4-Thiazolidinone, 3-methyl-, 1-oxide (9CI) results in a unique molecular entity with a specific three-dimensional structure and electronic distribution. The interplay between the N-methylation and S-oxidation is crucial for its biological profile.

To illustrate the structure-activity relationships of 4-thiazolidinone analogues, the following data tables summarize the general impact of substitutions at various positions on the 4-thiazolidinone core, drawing from broader studies on this class of compounds.

Table 1: General Structure-Activity Relationships of 4-Thiazolidinone Analogues

| Position of Substitution | Type of Substituent | General Impact on Biological Activity |

| N-3 | Small alkyl groups (e.g., methyl) | Can enhance lipophilicity and cell permeability, potentially increasing antimicrobial activity. researchgate.netwisdomlib.org |

| Aromatic/heterocyclic rings | Can lead to a wide range of activities including anticancer and anti-inflammatory, depending on the specific ring system. nih.gov | |

| S-1 | Oxidation to sulfoxide (B87167) (1-oxide) | Increases polarity, introduces a chiral center, and can act as a hydrogen bond acceptor, influencing target binding and stereoselectivity. dntb.gov.ua |

| C-2 | Substituted aryl groups | Often crucial for activity; electronic properties (electron-donating or -withdrawing) of the substituents on the aryl ring can modulate potency. ekb.eg |

| C-5 | Arylidene groups | Introduction of a double bond and an aromatic ring at this position is a common strategy for developing potent anticancer and anti-inflammatory agents. nih.gov |

Table 2: Inferred SAR for 4-Thiazolidinone, 3-methyl-, 1-oxide (9CI) Analogues

| Analogue Feature | Structural Change | Hypothesized Impact on Mechanism of Action |

| N-3 Methyl Group | Increased lipophilicity compared to N-H analogues. Steric bulk at N-3 position. | May enhance passage through cell membranes to reach intracellular targets. The methyl group could also play a role in hydrophobic interactions within a binding pocket. |

| S-1 Oxide Group | Introduction of a polar, hydrogen-bond accepting group. Creation of a chiral center at the sulfur atom. | The sulfoxide oxygen could form critical hydrogen bonds with amino acid residues in the target protein, contributing to binding affinity and specificity. The stereochemistry of the sulfoxide will likely be a major determinant of biological activity. |

| Combined Effect | A specific 3D conformation dictated by the interplay of the N-methyl and S-oxide groups. | The overall molecular shape and electronic surface potential are unique, leading to a specific interaction profile with its biological target(s). The relative orientation of the methyl group and the sulfoxide oxygen will influence the molecule's ability to fit into a binding site. |

Information regarding "4-Thiazolidinone, 3-methyl-, 1-oxide(9CI)" remains limited in publicly accessible scientific literature.

Following a comprehensive search for the chemical compound "4-Thiazolidinone, 3-methyl-, 1-oxide(9CI)," it has been determined that there is a significant lack of specific research data pertaining to its non-clinical applications in organic synthesis and materials science. While the broader class of 4-thiazolidinone derivatives is a well-documented and extensively studied area of chemistry, information focusing solely on the 3-methyl-1-oxide variant is scarce.

The investigation sought to find detailed findings on its role as a chiral auxiliary, its use as a key intermediate in complex synthesis, its application as a precursor for novel heterocyclic systems, and its potential in functional materials design. However, the available literature predominantly covers the synthesis, biological activities, and applications of the general 4-thiazolidinone scaffold and other derivatives.

For instance, studies on related compounds, such as isothiazolidin-3-one S-oxides, indicate their use in asymmetric synthesis, but this cannot be directly attributed to the specific compound . The oxidation of the sulfur atom in the thiazolidinone ring is a known chemical transformation, but specific studies detailing the isolation and subsequent application of "4-Thiazolidinone, 3-methyl-, 1-oxide(9CI)" in the requested areas could not be located.

Consequently, it is not possible to provide a thorough and scientifically accurate article structured around the requested outline due to the absence of specific research findings for this particular compound. The general applications of the 4-thiazolidinone class of compounds are broad, but extrapolating this information would not adhere to the strict focus on "4-Thiazolidinone, 3-methyl-, 1-oxide(9CI)."

Emerging Research Frontiers and Challenges for 4 Thiazolidinone, 3 Methyl , 1 Oxide 9ci

Development of Novel and Sustainable Synthetic Routes

The demand for environmentally benign and efficient chemical processes has spurred the development of novel and sustainable synthetic routes for 4-thiazolidinone (B1220212) derivatives. Traditional methods often involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. semanticscholar.org Modern approaches, however, are increasingly focused on green chemistry principles, including atom economy, the use of renewable resources, and energy efficiency.

One promising strategy is the use of microwave-assisted organic synthesis (MAOS). researchgate.net This technique can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions, thereby minimizing environmental impact. For instance, the synthesis of certain 4-thiazolidinone derivatives has been achieved in excellent yields in just a few minutes under microwave irradiation, a significant improvement over conventional heating methods that can take several hours. researchgate.net

Another key area of development is the use of alternative and sustainable catalysts. Researchers are exploring the use of acid catalysts, which can be easily recovered and reused, for the synthesis of thiazolidin-4-ones. research-nexus.net Additionally, one-pot, multi-component reactions (MCRs) are gaining prominence as they offer a highly efficient route to complex molecules from simple starting materials in a single step, thus reducing the number of purification steps and minimizing waste. semanticscholar.org The development of MCRs for the synthesis of novel 4-thiazolidinone libraries is an active area of research, enabling the rapid generation of diverse compounds for biological screening. semanticscholar.org

| Synthetic Strategy | Key Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, solvent-free conditions |

| Acid Catalysis | Catalyst recyclability, milder reaction conditions |

| Multi-Component Reactions | High atom economy, operational simplicity, rapid access to molecular diversity |

Exploration of Unprecedented Reactivity Patterns

Beyond the well-established reactions of the 4-thiazolidinone ring, researchers are actively exploring its unprecedented reactivity patterns to access novel chemical space. This includes investigating the reactivity of the exocyclic double bond often present at the C5 position, which serves as a versatile handle for further functionalization. nih.gov Knoevenagel condensation of 4-thiazolidinones with various aldehydes and ketones is a widely used method to introduce this exocyclic double bond, leading to the formation of 5-ene-4-thiazolidinones. nih.gov

The reactivity of these 5-ene-4-thiazolidinones is a subject of ongoing investigation. They can participate in a variety of chemical transformations, including Michael additions and cycloaddition reactions, allowing for the construction of more complex heterocyclic systems. nih.gov Furthermore, the carbonyl group at the C4 position, while generally considered unreactive, can be a site for modification under specific conditions. researchgate.net The development of new methodologies to selectively functionalize different positions of the 4-thiazolidinone core is crucial for the synthesis of derivatives with tailored properties.

Integration with Advanced Catalytic Systems

The integration of 4-thiazolidinone synthesis with advanced catalytic systems is opening up new avenues for efficiency and selectivity. The use of novel catalysts is a key aspect of this advancement. For example, the application of home laundry effluent (HLE) as a catalyst in a micellar pseudophase has been reported for the one-pot synthesis of highly functionalized 4-thiazolidinones. researchgate.net This approach not only highlights the potential of unconventional catalytic systems but also aligns with the principles of green chemistry by repurposing waste streams.

Furthermore, the development of stereoselective catalytic methods is a significant challenge and a major goal in the synthesis of chiral 4-thiazolidinone derivatives, which are of particular interest for their potential biological applications. While not extensively detailed in the provided search results for the specific target compound, the broader field of organic synthesis is moving towards the use of photocatalysis and electrocatalysis to drive reactions under mild conditions, and the application of these technologies to 4-thiazolidinone chemistry is a promising future direction.

Machine Learning and AI Applications in Compound Design and Property Prediction

The convergence of computational power and chemical data is revolutionizing drug discovery, and the field of 4-thiazolidinones is no exception. Machine learning (ML) and artificial intelligence (AI) are increasingly being employed to accelerate the design and property prediction of novel derivatives. harvard.edu These computational tools can analyze vast datasets of chemical structures and biological activities to identify key structural features responsible for a desired therapeutic effect. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms such as Random Forest and Gaussian processes, have been successfully developed to predict the biological activity of 4-thiazolidinone derivatives. nih.gov These models can screen virtual libraries of compounds to identify promising candidates for synthesis and further testing, thereby saving significant time and resources. For instance, ML models have been used to predict the antitrypanosomal activity of 4-thiazolidinones, highlighting structural prerequisites for trypanocidal activity. nih.gov

The application of AI extends to de novo drug design, where algorithms can generate entirely new molecular structures with desired properties. harvard.edu As more data on the synthesis, reactivity, and biological activity of 4-thiazolidinones becomes available, the predictive power and design capabilities of ML and AI models are expected to grow, paving the way for the rapid discovery of next-generation 4-thiazolidinone-based therapeutics.

| Machine Learning Application | Impact on 4-Thiazolidinone Research |

| QSAR Modeling | Prediction of biological activity, identification of key structural features |

| Virtual Screening | Prioritization of compounds for synthesis, reduction of experimental costs |

| De novo Drug Design | Generation of novel molecular structures with desired properties |

Multidisciplinary Approaches for Mechanistic Discovery

A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. For 4-thiazolidinone chemistry, multidisciplinary approaches that combine experimental and computational techniques are proving to be invaluable for elucidating complex reaction pathways.

Computational methods, such as Density Functional Theory (DFT) calculations, can be used to model reaction intermediates and transition states, providing insights into the energetics and feasibility of different mechanistic pathways. nih.gov This theoretical data, when combined with experimental evidence from techniques like NMR spectroscopy and X-ray crystallography, can provide a comprehensive picture of how a reaction proceeds. nih.gov

For example, mechanistic studies on the synthesis of 4-thiazolidinones have proposed a pathway involving the initial formation of an imine, followed by the nucleophilic attack of a sulfur-containing species and subsequent intramolecular cyclization. researchgate.net By employing a combination of analytical and computational tools, researchers can validate such proposed mechanisms and gain a deeper understanding of the factors that control reaction outcomes. This knowledge is crucial for optimizing existing synthetic routes and for the rational design of new reactions and catalysts for the synthesis of 4-thiazolidinone derivatives.

Q & A

Q. What are the recommended synthetic routes for 4-Thiazolidinone,3-methyl-,1-oxide(9CI) to ensure high purity and stereochemical fidelity?

Methodological Answer: The synthesis of 4-thiazolidinone derivatives typically involves cyclocondensation of thiosemicarbazides with carbonyl compounds, followed by oxidation to achieve the 1-oxide moiety. To ensure purity, column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) is recommended. Stereochemical control requires optimizing reaction conditions (e.g., temperature, catalyst) and verifying configurations via NMR (e.g., NOESY for spatial proximity analysis) and X-ray crystallography .

Q. How should researchers design preliminary biological activity screens for this compound?

Methodological Answer: Begin with in vitro assays targeting known thiazolidinone activities, such as antimicrobial (agar diffusion assays), anti-cancer (MTT assays on cell lines like HeLa or MCF-7), and anti-inflammatory (COX-2 inhibition ELISA). Use dose-response curves (0.1–100 µM) to determine IC50 values. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments to minimize variability .

Q. What spectroscopic techniques are critical for characterizing 4-Thiazolidinone,3-methyl-,1-oxide(9CI)?

Methodological Answer: Employ a combination of:

- FT-IR to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S=O at ~1050 cm⁻¹).

- ¹H/¹³C NMR to resolve methyl and thiazolidinone ring protons (e.g., 3-methyl group at δ ~1.2–1.5 ppm).

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

- X-ray diffraction to resolve crystal structure and stereochemistry .

Advanced Research Questions

Q. How can computational modeling predict the DNA-binding affinity of 4-Thiazolidinone,3-methyl-,1-oxide(9CI)?

Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure and DNA targets (e.g., B-DNA dodecamer PDB: 1BNA). Analyze binding modes (intercalation vs. minor groove binding) and calculate binding energies. Validate predictions with experimental techniques like UV-Vis titration (hypochromicity shifts) and fluorescence quenching assays .

Q. What strategies resolve contradictions in reported anti-cancer activity data across studies?

Methodological Answer:

- Replicate assays under standardized conditions (e.g., same cell lines, serum concentrations).

- Investigate off-target effects via kinome profiling or transcriptomic analysis.

- Assess compound stability (e.g., HPLC monitoring of degradation in culture media).

- Use isogenic cell lines to isolate genetic factors influencing sensitivity .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s anti-amoebic activity?

Methodological Answer: Synthesize analogs with modifications at the 3-methyl or 1-oxide positions. Test against Entamoeba histolytica trophozoites in vitro. Correlate substituent electronegativity (Hammett constants) or steric bulk (Taft parameters) with IC50 values. Molecular dynamics simulations can further elucidate interactions with amoebic cysteine proteases .

Q. What mechanistic insights can be gained from studying this compound’s cytotoxicity in 3D tumor spheroids?

Methodological Answer: Compare 2D monolayer vs. 3D spheroid responses (e.g., HCT-116 colon cancer) to evaluate penetration efficiency and hypoxia-selective toxicity. Use fluorescence microscopy with viability dyes (e.g., Calcein-AM/propidium iodide) and measure ATP levels (luminescence assays). Proteomic profiling can identify pathways altered in 3D models (e.g., EMT or drug efflux proteins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.